1-(methylamino)propane-2-sulfonyl fluoride hydrochloride
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Overview
Description
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride is a chemical compound with a complex structure that has garnered interest in various scientific fields.
Preparation Methods
The synthesis of 1-(methylamino)propane-2-sulfonyl fluoride hydrochloride involves several steps. One common method includes the reaction of propane-2-sulfonyl fluoride with methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: In the presence of water, the sulfonyl fluoride group can hydrolyze to form sulfonic acid derivatives.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Methylamino)propane-2-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving protease activity.
Industry: It is used in the production of various chemical intermediates and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(methylamino)propane-2-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction disrupts the normal function of the enzyme, thereby exerting its biological effects.
Comparison with Similar Compounds
Properties
CAS No. |
2758006-45-8 |
---|---|
Molecular Formula |
C4H11ClFNO2S |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
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